molecular formula C8H14F2N2 B12081316 1-[(3,3-Difluoropyrrolidin-1-yl)methyl]cyclopropan-1-amine

1-[(3,3-Difluoropyrrolidin-1-yl)methyl]cyclopropan-1-amine

Cat. No.: B12081316
M. Wt: 176.21 g/mol
InChI Key: TYDXXWFARZMLFF-UHFFFAOYSA-N
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Description

1-[(3,3-Difluoropyrrolidin-1-yl)methyl]cyclopropan-1-amine is a chemical compound that features a cyclopropane ring attached to an amine group, with a difluoropyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,3-Difluoropyrrolidin-1-yl)methyl]cyclopropan-1-amine typically involves the reaction of cyclopropanecarboxaldehyde with 3,3-difluoropyrrolidine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(3,3-Difluoropyrrolidin-1-yl)methyl]cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The difluoropyrrolidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

1-[(3,3-Difluoropyrrolidin-1-yl)methyl]cyclopropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(3,3-Difluoropyrrolidin-1-yl)methyl]cyclopropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The difluoropyrrolidine moiety can enhance binding affinity and specificity, while the cyclopropane ring provides structural rigidity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3,3-Difluoropyrrolidin-1-yl)methyl]cyclopropan-1-amine is unique due to its combination of a cyclopropane ring and a difluoropyrrolidine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H14F2N2

Molecular Weight

176.21 g/mol

IUPAC Name

1-[(3,3-difluoropyrrolidin-1-yl)methyl]cyclopropan-1-amine

InChI

InChI=1S/C8H14F2N2/c9-8(10)3-4-12(6-8)5-7(11)1-2-7/h1-6,11H2

InChI Key

TYDXXWFARZMLFF-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN2CCC(C2)(F)F)N

Origin of Product

United States

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